1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, also known by its chemical formula C16H9ClFN3O2, is a heterocyclic compound. It belongs to the pyrazole class of organic molecules. The compound’s structure consists of a pyrazole ring with chloro, fluorophenyl, and carboxylic acid substituents. Its systematic name reflects these substituents.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-fluorophenylhydrazine in the presence of a base. The resulting intermediate undergoes cyclization to form the pyrazole ring, followed by carboxylation to yield the target compound.
Reaction Conditions: The reaction typically occurs under reflux conditions using an appropriate solvent (e.g., dichloromethane or dimethylformamide). The choice of base (such as triethylamine or sodium hydroxide) and reaction temperature influences the yield and selectivity.
Industrial Production: While no specific industrial production methods are widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions:
Substitution Reactions: The carboxylic acid group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: The aromatic rings may be subject to oxidation or reduction processes.
Common Reagents and Conditions: Reagents like strong bases, acid chlorides, and hydrazines are used. Reaction conditions vary based on the desired transformation.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may serve as a probe for investigating biological pathways.
Materials Science: Its functional groups make it useful for designing new materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. its carboxylic acid group suggests involvement in binding to specific receptors or enzymes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyrazole derivatives. Its unique combination of substituents sets it apart.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-2-1-3-13(8-11)20-15(16(21)22)9-14(19-20)10-4-6-12(18)7-5-10/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDVVQANSHXYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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